1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)-

描述

Introduction to 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)-

Structural and Nomenclature Fundamentals

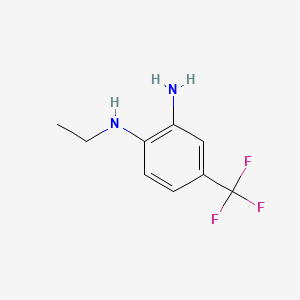

N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS No. 30377-63-0) is characterized by its distinct molecular architecture and systematic nomenclature. This compound features a benzene core with a 1,2-diamine arrangement, where one of the amino groups (at position 1) is substituted with an ethyl group, while a trifluoromethyl group occupies the para position relative to the ethylated nitrogen (position 4).

The molecular formula of this compound is C9H11F3N2, with a calculated molecular weight of 204.19 g/mol. Its structure can be represented by various chemical notations, including:

| Notation Type | Representation |

|---|---|

| IUPAC Name | 1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine |

| SMILES | CCNC1=C(C=C(C=C1)C(F)(F)F)N |

| InChI | InChI=1S/C9H11F3N2/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5,14H,2,13H2,1H3 |

| InChIKey | MOQFNDFDNBIIHW-UHFFFAOYSA-N |

The structure consists of a planar benzene ring with attached functional groups. The 1,2-diamine arrangement places two nitrogen atoms in adjacent (ortho) positions on the ring. The trifluoromethyl group at position 4 creates an electronic influence across the molecule due to its strong electron-withdrawing nature, while the ethyl substituent on one of the amino groups contributes to the compound's unique reactivity profile.

The compound is sometimes referred to by alternate names in chemical databases and literature, including "1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)-" which follows a different naming convention but refers to the identical structure.

Historical Development of Substituted 1,2-Benzenediamine Derivatives

The development of substituted 1,2-benzenediamine derivatives traces back to fundamental work on aromatic amines. The parent compound, ortho-phenylenediamine (o-PDA), was first synthesized in the late 19th century, with the earliest documented benzimidazole preparation by Hoebrecker in 1872. This historical milestone established a foundation for exploring substituted derivatives with enhanced properties and applications.

The evolution of substituted 1,2-benzenediamines has been driven by advances in synthetic methodologies and the recognition of their value in various chemical applications. The parent compound, o-phenylenediamine, initially gained attention for its ability to form heterocyclic compounds, particularly benzimidazoles, through condensation reactions with carboxylic acids and aldehydes.

Over time, researchers explored various substitution patterns to modulate the electronic and steric properties of these compounds. The introduction of electron-donating and electron-withdrawing groups at different positions of the benzene ring has been a key strategy for tailoring the reactivity and physical properties of these molecules.

The specific development of trifluoromethyl-substituted benzenediamines represents a more recent advancement in this field, coinciding with the growing recognition of fluorinated compounds in pharmaceutical and materials science. The incorporation of fluorine-containing groups into organic molecules became increasingly important in the latter half of the 20th century, with trifluoromethylated aromatic compounds emerging as valuable building blocks.

The synthesis of N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine specifically represents the convergence of two important trends in organic chemistry: the modification of aromatic amines through N-alkylation and the introduction of trifluoromethyl groups for their unique electronic effects.

Significance of Trifluoromethyl and Ethyl Functional Groups in Aromatic Amines

The combination of trifluoromethyl and ethyl functional groups in N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine creates a molecule with distinctive electronic properties and chemical reactivity, making it valuable for various applications.

Trifluoromethyl Group Effects

The trifluoromethyl (-CF3) group exerts profound influences on the molecular properties of aromatic systems through both electronic and steric effects:

Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing through both inductive and resonance mechanisms. In aromatic systems like benzenediamines, this results in:

Impact on Amine Basicity : When positioned at the para position relative to an amino group, the trifluoromethyl substituent significantly reduces the basicity of that amine through its electron-withdrawing effect. This occurs because the trifluoromethyl group diminishes the availability of the nitrogen lone pair for protonation.

Lipophilicity Enhancement : The introduction of a trifluoromethyl group typically increases the lipophilicity of the molecule, which can be advantageous for membrane permeability in biological applications.

The table below illustrates the comparative effects of the trifluoromethyl group on aromatic amines:

| Property | Non-fluorinated Amine | Trifluoromethylated Amine |

|---|---|---|

| Basicity | Higher | Lower |

| Electron Density on Ring | Higher | Lower |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Lower | Higher |

Ethyl Substitution Effects

The N-ethyl substitution on one of the amino groups also contributes significantly to the compound's properties:

Basicity Modulation : The ethyl substitution on the nitrogen increases the basicity compared to the unsubstituted amino group. This occurs through the electron-donating inductive effect of the ethyl group, which enhances the availability of the nitrogen lone pair.

Steric Considerations : The ethyl group introduces moderate steric bulk, influencing the reactivity and conformational preferences of the molecule.

Nucleophilicity Effects : N-alkylation of aromatic amines generally increases their nucleophilicity while decreasing their ability to participate in hydrogen bonding as donors.

The combination of these functional groups creates a molecule with asymmetric electronic distribution, where one amino group is more basic and nucleophilic (the ethyl-substituted nitrogen) while the trifluoromethyl group at position 4 reduces the electron density across the aromatic system.

This electronic profile makes N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine particularly valuable as an intermediate in the synthesis of more complex molecules. The reactive amino groups, especially the unsubstituted NH2 at position 2, can participate in various condensation reactions to form heterocyclic compounds such as benzimidazoles, which are important scaffolds in pharmaceutical development.

Additionally, the trifluoromethyl group's influence on molecular properties aligns with current trends in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability and membrane permeability compared to their non-fluorinated counterparts.

属性

IUPAC Name |

1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQFNDFDNBIIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067550 | |

| Record name | 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-63-0 | |

| Record name | N1-Ethyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The primary synthetic approach to 1,2-benzenediamine derivatives, including N1-ethyl-4-(trifluoromethyl)-, involves functionalization of the benzene ring and selective substitution on the amino groups. The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

The N1-ethyl substitution is achieved by selective alkylation of one amino group in 1,2-benzenediamine derivatives. Commonly, this is performed using ethyl halides or ethyl sulfonates under controlled conditions to avoid over-alkylation.

Specific Synthetic Routes

Starting from 4-(Trifluoromethyl)-1,2-benzenediamine

A practical approach to prepare 1,2-benzenediamine, N1-ethyl-4-(trifluoromethyl)- involves starting from commercially available or synthesized 4-(trifluoromethyl)-1,2-benzenediamine. The key step is the selective N-ethylation of one amino group.

N-ethylation procedure: The diamine is treated with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction temperature is controlled (often room temperature to 60°C) to favor monoalkylation.

Purification: The product is purified by column chromatography or recrystallization to separate the monoethylated product from unreacted diamine and dialkylated byproducts.

Alternative Route via Condensation and Reduction

Another method involves the following steps:

Condensation: React 4-(trifluoromethyl)benzaldehyde with ethylenediamine or substituted ethylenediamine derivatives under mild acidic conditions to form an imine intermediate.

Reduction: Reduce the imine intermediate using sodium borohydride or catalytic hydrogenation to yield the N1-ethyl-4-(trifluoromethyl)-1,2-benzenediamine.

This method allows simultaneous introduction of the ethyl group and the diamine functionality.

Catalytic and Microwave-Assisted Synthesis

Recent advances in synthesis have employed nanomaterial catalysts and microwave irradiation to improve efficiency:

Nanomaterial Catalysts: Zinc oxide nanoparticles (ZnO-NP) and magnesium oxide nanocrystals have been used to catalyze condensation reactions involving 1,2-benzenediamines and aldehydes, enabling solvent-free and rapid synthesis with high yields and catalyst recyclability.

Microwave Irradiation: Microwave-assisted synthesis accelerates the condensation of substituted o-phenylenediamines with aldehydes, including trifluoromethyl-substituted benzaldehydes, to form benzimidazole precursors efficiently. This method reduces reaction times and improves product purity.

Research Findings and Data Tables

The preparation of benzimidazole derivatives from substituted 1,2-benzenediamines, including those bearing trifluoromethyl groups, has been extensively studied. The following data summarize yields and reaction conditions from recent literature involving related compounds:

Notes on Selectivity and Purification

Selectivity: Controlling the degree of alkylation on the diamine is critical to obtain the monoethylated product. Stoichiometric control and reaction time monitoring are essential.

Purification: Due to the presence of multiple amine groups, products often require chromatographic purification to separate mono- and dialkylated species.

Scale-up: Nanocatalyst and microwave methods provide scalability advantages due to shorter reaction times and milder conditions.

化学反应分析

Types of Reactions

1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1,2-benzenediamine exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with biological targets. A study demonstrated that specific analogs showed cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction through the modulation of signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial cell membranes, thereby increasing its efficacy against a range of bacterial strains. In vitro studies have shown that certain derivatives can inhibit the growth of resistant strains of bacteria .

Materials Science

Polymer Production

1,2-Benzenediamine derivatives are utilized in the synthesis of polymers and resins. The trifluoromethyl group contributes to the thermal stability and mechanical strength of these materials. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under harsh environmental conditions.

Conductive Materials

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a dopant in conductive polymers, enhancing their electrical conductivity and enabling their use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, 1,2-benzenediamine, N1-ethyl-4-(trifluoromethyl)- serves as a derivatizing agent for the analysis of various compounds. Its ability to form stable derivatives with amino acids and other amines facilitates their detection and quantification using chromatographic techniques such as HPLC and GC-MS .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induced apoptosis in cancer cell lines |

| Antimicrobial properties | Effective against resistant bacterial strains | |

| Materials Science | Polymer production | Enhanced thermal stability and mechanical strength |

| Conductive materials | Improved electrical conductivity in polymers | |

| Analytical Chemistry | Chromatographic applications | Effective derivatizing agent for amino acids |

Case Studies

-

Anticancer Activity Study

A study published in 2023 evaluated the cytotoxic effects of several derivatives of 1,2-benzenediamine on human breast cancer cells. The results indicated that compounds with higher lipophilicity exhibited greater cytotoxicity due to enhanced membrane permeability . -

Polymer Research

Research conducted on the incorporation of this compound into epoxy resins demonstrated an increase in thermal stability by approximately 30% compared to unmodified resins. This enhancement is attributed to the strong intermolecular interactions facilitated by the trifluoromethyl group. -

Analytical Method Development

A recent method developed for the quantification of amino acids using this compound as a derivatizing agent showed improved sensitivity and specificity compared to traditional methods. The study highlighted its potential for routine analysis in clinical laboratories .

作用机制

The mechanism of action of 1,2-benzenediamine, N1-ethyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethyl group at the N1 position can influence the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Comparison with Similar Compounds

The following section compares “1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)-” with structurally analogous benzenediamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analysis

Physicochemical Properties and Reactivity

H-Bond Acidity : The trifluoromethyl group enhances acidity in all compounds. However, substituents at N1 modulate this effect:

- Ethyl (Target Compound) : Moderate acidity due to primary amine and electron-withdrawing -CF₃ .

- 3,5-Bis(CF₃)benzyl : Higher acidity from additional -CF₃ groups on the benzyl substituent .

- Phenyl : Reduced acidity compared to benzyl derivatives due to weaker electron-withdrawing effects .

- Dimethyl : Low acidity (tertiary amine), limiting H-bonding applications .

- Prodiamine : Nitro groups dominate reactivity, making it highly electron-deficient .

Steric Effects :

- Ethyl and dipropyl substituents provide flexible aliphatic bulk.

- Benzyl and phenyl groups introduce rigid aromatic steric hindrance, impacting catalytic substrate access .

生物活性

1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- is an organic compound characterized by the presence of two amino groups on a benzene ring, an ethyl group at the N1 position, and a trifluoromethyl group at the para position. This unique structure enhances its lipophilicity and biological activity compared to similar compounds. The trifluoromethyl group is particularly noted for its electronegative nature, which significantly influences the compound's interactions with biological targets.

The biological activity of 1,2-benzenediamine derivatives often hinges on their ability to interact with various biological molecules, including enzymes and receptors. The presence of the trifluoromethyl group can enhance binding affinity and specificity, leading to potential therapeutic applications in medicinal chemistry.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 1,2-benzenediamine, N1-ethyl-4-(trifluoromethyl)-:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenediamine have been shown to induce apoptosis in cancer cell lines and suppress tumor growth in animal models .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Properties : There is ongoing investigation into the antimicrobial effects of this compound and its derivatives against various pathogens .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of benzenediamine derivatives, it was found that certain compounds exhibited IC50 values in the micromolar range against specific cancer cell lines. For example, a derivative with structural similarities to 1,2-benzenediamine showed significant cytotoxicity against U87 glioblastoma cells (IC50 = 45.2 ± 13.0 μM) compared to standard chemotherapeutics like doxorubicin (IC50 = 1.7 μM) .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of benzenediamine derivatives. A specific compound exhibited an IC50 value of 57.89 ± 0.19 μM against inflammatory markers in vitro, suggesting potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of 1,2-benzenediamine, N1-ethyl-4-(trifluoromethyl)- compared to structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 1,2-Benzenediamine | C6H8N2 | Basic structure without substitutions | Limited biological activity |

| 4-Amino-N,N-diethylaniline | C12H16N2 | Contains diethyl substitution; used in dyes | Moderate antimicrobial activity |

| 4-Trifluoromethylbenzene-1,2-diamine | C9H8F3N2 | Similar trifluoromethyl substitution | Notable anticancer properties |

| 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- | C9H11F3N2 | Enhanced lipophilicity and biological activity | Significant anticancer and anti-inflammatory effects |

常见问题

Q. What are the established synthetic routes for 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)-, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves functionalizing 1,2-benzenediamine derivatives. A common approach is nucleophilic substitution, where an ethyl group is introduced at the N1 position via alkylation (e.g., using ethyl halides). The trifluoromethyl group at the 4-position can be incorporated via direct fluorination or by coupling with pre-fluorinated intermediates. For example, 4-(trifluoromethyl)-1,2-phenylenediamine derivatives are synthesized by catalytic amination of halogenated precursors under palladium catalysis . Challenges include controlling regioselectivity and avoiding over-alkylation. Purification often requires column chromatography or recrystallization due to polar byproducts.

Q. How is 1,2-Benzenediamine, N1-ethyl-4-(trifluoromethyl)- characterized spectroscopically?

- Methodological Answer :

- NMR : NMR reveals signals for the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.3–3.5 ppm for CH) and aromatic protons (split due to trifluoromethyl’s electron-withdrawing effect). NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .

- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragments, such as loss of the ethyl group or CF .

- IR : Stretching vibrations for NH (~3300–3500 cm) and C-F (~1100–1250 cm) are key markers .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer : Benzenediamine derivatives can be sensitizers or toxic upon inhalation. Key precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular contact .

- Store in airtight containers under inert gas (e.g., N) to prevent oxidation .

- Monitor for decomposition products (e.g., nitroso compounds) via HPLC or GC-MS during long-term storage .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the compound in catalytic applications?

- Methodological Answer : The CF group is strongly electron-withdrawing, which polarizes the aromatic ring and activates adjacent positions for electrophilic substitution. Computational studies (e.g., DFT) show decreased electron density at the 4-position, directing reactions to the 5- or 6-positions. Steric effects are minimal due to CF’s compact size, but its electronegativity can hinder π-π stacking in supramolecular systems . Experimental validation involves Hammett plots or kinetic isotope effects to quantify electronic contributions.

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

- Methodological Answer : Discrepancies in boiling points (e.g., 427–428 K vs. 339.7 K at reduced pressure) arise from measurement conditions. To reconcile

- Compare pressures: Reduced-pressure boiling points (e.g., 0.004 bar ) are lower than ambient-pressure values.

- Validate purity via DSC (melting point consistency) or GC (absence of impurities) .

- Cross-reference with vapor pressure curves using the Clausius-Clapeyron equation .

Q. What strategies are effective in studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalytic Screening : Test Pd, Ni, or Cu catalysts with ligands (e.g., XPhos, BINAP) to optimize coupling efficiency. Monitor reaction progress via TLC or in-situ IR .

- Substrate Scope : Vary aryl halides or boronic acids to assess compatibility. The trifluoromethyl group may deactivate certain partners due to electron withdrawal .

- Mechanistic Probes : Use deuterated analogs or radical traps to distinguish between oxidative addition vs. radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。